Product packaging for K-(D-1-Nal)-FwLL-NH2(Cat. No.:)

K-(D-1-Nal)-FwLL-NH2

Cat. No.: B612466
M. Wt: 902.1 g/mol
InChI Key: NCMQVOQOKBIHPA-MHRDGXECSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

K-(D-1-Nal)-FwLL-NH2 is a high affinity and potent ghrelin receptor inverse agonist (Ki values are 4.9 and 31 nM in COS7 and HEK293T cells, respectively), which blocks ghrelin receptor-mediated Gq- and G13-dependent signaling pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H67N9O6 B612466 K-(D-1-Nal)-FwLL-NH2

Properties

IUPAC Name

(2S)-2,6-diamino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H67N9O6/c1-31(2)25-41(46(54)61)56-48(63)42(26-32(3)4)58-51(66)45(29-36-30-55-40-23-11-10-21-38(36)40)60-49(64)43(27-33-15-6-5-7-16-33)59-50(65)44(57-47(62)39(53)22-12-13-24-52)28-35-19-14-18-34-17-8-9-20-37(34)35/h5-11,14-21,23,30-32,39,41-45,55H,12-13,22,24-29,52-53H2,1-4H3,(H2,54,61)(H,56,63)(H,57,62)(H,58,66)(H,59,65)(H,60,64)/t39-,41-,42-,43-,44+,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMQVOQOKBIHPA-MHRDGXECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC5=CC=CC=C54)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC5=CC=CC=C54)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H67N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Ghrelin Receptor Binding Affinity of K-(D-1-Nal)-FwLL-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the peptide K-(D-1-Nal)-FwLL-NH2 with the ghrelin receptor (GHSR1a). This document details its binding affinity, the experimental protocols used for its determination, and the associated intracellular signaling pathways.

Quantitative Binding Affinity Data

This compound is recognized as a high-affinity and potent inverse agonist of the ghrelin receptor.[1] Inverse agonists are compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response. The binding affinity of this peptide has been quantified using competitive binding assays, yielding the following inhibition constant (Ki) values:

Cell LineKi (nM)
COS-74.9
HEK293T31

Table 1: Binding Affinity of this compound for the Ghrelin Receptor.[1]

The Ki value represents the concentration of the competing ligand (in this case, this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Ghrelin Receptor Binding Assay

The determination of the binding affinity of this compound for the ghrelin receptor is typically performed using a competitive radioligand binding assay. The following is a detailed methodology based on established protocols.

Materials and Reagents
  • Membrane Preparation: Membranes from cells stably expressing the human ghrelin receptor (GHSR1a), such as COS-7 or HEK293 cells.

  • Radioligand: [125I]-Ghrelin (human).

  • Competitor Ligand: this compound.

  • Non-specific Binding Control: Unlabeled ghrelin (human).

  • Assay Buffer: 25 mM Hepes (pH 7.4), 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

  • GF/C filters: Presoaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Microplate harvester and scintillation counter.

Experimental Procedure
  • Membrane Preparation:

    • Culture cells expressing GHSR1a to near confluence.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with a suitable buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate with a total volume of 200 µL per well.

    • Add 25 µL of decreasing concentrations of the competitor ligand, this compound, to the appropriate wells.

    • For determining non-specific binding, add 25 µL of a high concentration of unlabeled ghrelin (e.g., 1 µM).

    • For determining total binding, add 25 µL of assay buffer.

    • Add 25 µL of the radioligand ([125I]-Ghrelin) at a concentration close to its Kd value.

    • Add 150 µL of the diluted membrane preparation to each well.

    • Incubate the plate for 60 minutes at 27°C with gentle agitation to reach binding equilibrium.[2]

  • Filtration and Washing:

    • Following incubation, rapidly terminate the binding reaction by vacuum filtration through GF/C filters using a microplate harvester.[2]

    • Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold wash buffer to remove unbound radioligand.[2]

  • Radioactivity Measurement:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the competitor ligand.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Signaling Pathways and Experimental Workflow

Ghrelin Receptor (GHSR1a) Signaling Pathways

The ghrelin receptor is a G protein-coupled receptor (GPCR) that can activate multiple downstream signaling cascades. The canonical pathway involves coupling to Gαq/11 proteins.[3] However, it can also couple to other G proteins such as Gαi/o and Gα12/13, and signal through β-arrestin pathways.[4]

GHSR1a_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Ghrelin Ghrelin (Agonist) GHSR1a GHSR1a Ghrelin->GHSR1a Activates K_Nal This compound (Inverse Agonist) K_Nal->GHSR1a Inhibits Constitutive Activity Gq11 Gαq/11 GHSR1a->Gq11 Gi_o Gαi/o GHSR1a->Gi_o G12_13 Gα12/13 GHSR1a->G12_13 Beta_Arrestin β-Arrestin GHSR1a->Beta_Arrestin PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Production RhoA RhoA G12_13->RhoA Activates ROCK ROCK RhoA->ROCK MAPK MAPK Pathway (ERK1/2) Beta_Arrestin->MAPK Activates

Ghrelin Receptor (GHSR1a) Signaling Pathways.
Experimental Workflow: Competitive Binding Assay

The logical flow of a competitive binding assay is crucial for understanding how the binding affinity of a test compound is determined.

Competitive_Binding_Workflow cluster_preparation Assay Preparation cluster_assay Binding Assay cluster_separation Separation of Bound and Free Ligand cluster_detection Detection and Analysis prep_membranes Prepare GHSR1a Membranes setup_plate Set up 96-well Plate prep_membranes->setup_plate prep_radioligand Prepare [125I]-Ghrelin (Radioligand) prep_radioligand->setup_plate prep_competitor Prepare this compound (Competitor) prep_competitor->setup_plate prep_nsb Prepare Unlabeled Ghrelin (NSB Control) prep_nsb->setup_plate add_reagents Add Reagents to Wells: - Radioligand - Competitor (Varying Conc.) - NSB Control - Membranes setup_plate->add_reagents incubate Incubate (e.g., 60 min, 27°C) add_reagents->incubate filter Rapid Filtration (GF/C filters) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 - Calculate Ki count->analyze

Experimental Workflow for a Competitive Binding Assay.

Synthesis of this compound

General Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

  • Resin Selection: A suitable resin, such as a Rink amide resin, would be used to generate the C-terminal amide upon cleavage.

  • Amino Acid Protection: The α-amino group of each amino acid is protected with a temporary protecting group, typically the fluorenylmethyloxycarbonyl (Fmoc) group. The side chains of reactive amino acids (like the ε-amino group of Lysine and the indole nitrogen of Tryptophan) are protected with more stable, acid-labile protecting groups (e.g., Boc for Lysine and Tryptophan).

  • Synthesis Cycle:

    • Deprotection: The Fmoc group of the resin-bound amino acid is removed with a weak base, such as piperidine in DMF.

    • Activation and Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the growing peptide chain.

    • Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

    • This cycle is repeated for each amino acid in the sequence: Leucine, Leucine, D-Tryptophan, Phenylalanine, D-1-Naphthylalanine, and Lysine.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

This guide provides a foundational understanding of the binding characteristics of this compound and the methodologies used to study them. For further in-depth research, consulting the primary literature is recommended.

References

An In-depth Technical Guide to K-(D-1-Nal)-FwLL-NH2: A Ghrelin Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-(D-1-Nal)-FwLL-NH2 is a potent and high-affinity synthetic peptide that acts as an inverse agonist at the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, playing a crucial role in regulating energy homeostasis, appetite, and growth hormone secretion. As an inverse agonist, this compound not only blocks the action of the endogenous ligand ghrelin but also reduces the basal, ligand-independent signaling of the receptor. This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of this compound, including its effects on various signaling pathways, detailed experimental protocols for its characterization, and a summary of its known in vivo effects.

Introduction

The ghrelin receptor (GHS-R1a) is a key player in the regulation of metabolic processes. Its endogenous ligand, ghrelin, is a potent orexigenic hormone. A unique feature of the GHS-R1a is its high constitutive activity, meaning it signals even in the absence of ghrelin. This basal signaling is thought to contribute to the maintenance of metabolic homeostasis.

Inverse agonists of the ghrelin receptor, such as this compound, are valuable research tools and potential therapeutic agents for conditions like obesity and metabolic syndrome. By attenuating the constitutive activity of the receptor, these compounds can reduce appetite and influence energy balance. This compound is a hexapeptide with specific amino acid modifications that confer its high affinity and inverse agonist properties.

Physicochemical Properties

PropertyValue
Molecular Formula C₅₁H₆₇N₉O₆
Molecular Weight 902.13 g/mol
CAS Number 1394288-22-2
Sequence Lys-(D-1-Nal)-Phe-(D-Trp)-Leu-Leu-NH₂
Solubility Soluble to 2 mg/ml in water
Storage Store at -20°C

Pharmacological Data

This compound exhibits high affinity for the ghrelin receptor and demonstrates potent inverse agonist activity, particularly on the Gq signaling pathway.

ParameterCell LineValueReference
Binding Affinity (Ki) COS-74.9 nM
HEK293T31 nM
Inverse Agonist Potency (EC50) Ghrelin Receptor3.4 nM[1][2]

Signaling Pathways

This compound has been shown to modulate several key signaling pathways downstream of the ghrelin receptor.

Gq/11 and G13 Signaling

The primary and most well-characterized signaling pathway of the ghrelin receptor is through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates and release of intracellular calcium. This compound effectively blocks this constitutive Gq-mediated signaling.[3][4][5][6] The ghrelin receptor also couples to G13, and this compound has been reported to block this pathway as well.[3][4][5][6]

Gq_G13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GHSR Ghrelin Receptor (GHS-R1a) Gq Gq/11 GHSR->Gq Constitutive Activity G13 G13 GHSR->G13 Constitutive Activity PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA Activation G13->RhoA IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Ligand This compound Ligand->GHSR Inhibits

Figure 1: Inhibition of Gq/11 and G13 signaling by this compound.

β-Arrestin Recruitment

In addition to G protein-dependent signaling, GPCRs can signal through β-arrestins. The ghrelin receptor has been shown to constitutively recruit β-arrestin2. This compound also acts as an inverse agonist for this pathway, reducing the basal level of β-arrestin2 recruitment.

Beta_Arrestin_Recruitment cluster_membrane Plasma Membrane cluster_cytosol Cytosol GHSR Ghrelin Receptor (GHS-R1a) bArrestin β-Arrestin2 GHSR->bArrestin Constitutive Recruitment Internalization Receptor Internalization bArrestin->Internalization Ligand This compound Ligand->GHSR Inhibits

Figure 2: Inverse agonism of this compound on β-arrestin2 recruitment.

Gs and Gi/o Signaling

The effect of this compound on the Gs (stimulatory) and Gi/o (inhibitory) pathways, which modulate cyclic AMP (cAMP) levels, has not been as extensively characterized in publicly available literature. Further research is needed to create a complete signaling profile of this compound.

In Vivo Effects

Preclinical studies in animal models have demonstrated the physiological effects of this compound.

Study TypeAnimal ModelEffectOutcomeReference
Food Intake Male MiceCentral administration of this compoundReduced binge-like high-fat food intake[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_characterization Pharmacological Characterization cluster_invivo In Vivo Studies SPPS Solid-Phase Peptide Synthesis Binding Radioligand Binding Assay SPPS->Binding Gq_Assay Inositol Phosphate Accumulation Assay Binding->Gq_Assay G13_Assay RhoA Activation Assay Gq_Assay->G13_Assay Arrestin_Assay β-Arrestin Recruitment Assay (BRET) G13_Assay->Arrestin_Assay cAMP_Assay cAMP Accumulation Assay Arrestin_Assay->cAMP_Assay Animal_Studies Animal Models (e.g., Food Intake) cAMP_Assay->Animal_Studies

Figure 3: General experimental workflow for the characterization of this compound.

Solid-Phase Peptide Synthesis (General Protocol)

While a specific, detailed protocol for this compound is not publicly available, it is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). A general procedure is outlined below.

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide. Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF (e.g., 20%).

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin using a coupling agent such as HCTU and a base like diisopropylethylamine (DIEA) in DMF. Monitor the reaction for completion (e.g., using a Kaiser test).

  • Capping (Optional): To block any unreacted amino groups, an optional capping step with acetic anhydride can be performed.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-D-1-Nal-OH, and Fmoc-Lys(Boc)-OH.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (Boc) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of this compound for the ghrelin receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human ghrelin receptor (e.g., HEK293T or COS-7 cells).

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ghrelin receptor ligand (e.g., ¹²⁵I-ghrelin) and a range of concentrations of the unlabeled competitor, this compound.

  • Equilibrium: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay (Gq/11 Pathway)

This functional assay measures the inverse agonist effect of this compound on the constitutive activity of the Gq/11 pathway.

  • Cell Culture: Plate cells expressing the ghrelin receptor (e.g., HEK293T or COS-7) in a multi-well plate.

  • Labeling (if using radiolabeling): Label the cells with myo-[³H]inositol overnight to incorporate it into the cellular phosphoinositide pool.

  • Stimulation: Wash the cells and incubate them in a buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates) and varying concentrations of this compound.

  • Lysis: After the incubation period (e.g., 30-60 minutes), lyse the cells with an appropriate reagent (e.g., perchloric acid or a commercial lysis buffer).

  • Separation: Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

  • Quantification:

    • Radiometric method: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

    • HTRF method: Alternatively, use a non-radioactive, homogeneous time-resolved fluorescence (HTRF) based assay kit that measures the accumulation of inositol monophosphate (IP1).

  • Data Analysis: Plot the amount of inositol phosphate accumulation against the logarithm of the this compound concentration. Determine the IC50 value for the reduction of basal inositol phosphate levels.

β-Arrestin Recruitment Assay (BRET)

This assay measures the ability of this compound to act as an inverse agonist for the recruitment of β-arrestin to the ghrelin receptor.

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with constructs encoding the ghrelin receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.

  • Incubation: Incubate the cells with varying concentrations of this compound for a defined period.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to the wells.

  • BRET Measurement: Immediately measure the luminescence emission at two different wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in the basal BRET ratio against the logarithm of the this compound concentration to determine the IC50 for the inverse agonist effect on β-arrestin recruitment.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the ghrelin receptor's constitutive activity. Its potent inverse agonism on the Gq/11 and β-arrestin signaling pathways makes it a lead compound for investigating the therapeutic potential of suppressing ghrelin receptor signaling in conditions such as obesity. This technical guide provides a foundational understanding of its properties and the experimental approaches for its characterization, serving as a resource for researchers in the field of metabolic diseases and GPCR pharmacology. Further studies are warranted to fully elucidate its signaling profile, particularly its effects on Gs and Gi/o pathways, and to explore its broader in vivo metabolic effects.

References

In-Depth Technical Guide: The Biological Activity of Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the synthetic hexapeptide Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 and its closely related analogs, primarily focusing on its role as a potent growth hormone secretagogue. This document delves into the peptide's mechanism of action, summarizing key quantitative data on its efficacy and binding affinities. Detailed experimental protocols for the primary assays used to characterize this class of peptides are provided, along with visualizations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

The peptide Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 belongs to the family of Growth Hormone-Releasing Peptides (GHRPs). These synthetic molecules have garnered significant interest for their potent ability to stimulate the release of growth hormone (GH) from the anterior pituitary gland. The peptide sequence specified is closely related to Growth Hormone-Releasing Peptide-1 (GHRP-1) and is structurally and functionally similar to the well-characterized GHRP-2 (also known as Pralmorelin or KP-102), which has the sequence D-Ala-D-β-Nal-Ala-Trp-D-Phe-Lys-NH2.[1][2] These peptides represent a class of molecules that act as agonists for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[3] Their mechanism of action is distinct from that of the endogenous Growth Hormone-Releasing Hormone (GHRH), and they often exhibit a synergistic effect on GH release when co-administered with GHRH.[4] This guide will focus on the known biological activities, quantitative data, and experimental methodologies associated with this class of peptides, with a specific emphasis on data relevant to Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 and its near analogs.

Mechanism of Action and Signaling Pathways

The primary biological activity of Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 and its analogs is mediated through the activation of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), a G-protein coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[3]

Upon binding, the peptide induces a conformational change in the receptor, leading to the activation of the Gq/11 protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a critical step for the fusion of GH-containing vesicles with the cell membrane and the subsequent release of growth hormone.[5][6]

In addition to the GHS-R1a-mediated pathway, some GHRPs have been shown to bind to the scavenger receptor CD36, which may mediate some of their other biological effects.[7]

Below is a diagram illustrating the primary signaling pathway.

GHRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GHRP Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 GHSR1a GHS-R1a GHRP->GHSR1a Binds to Gq11 Gq/11 GHSR1a->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ Releases GH_Vesicle GH Vesicle Ca2+->GH_Vesicle Triggers fusion of GH_Release Growth Hormone Release GH_Vesicle->GH_Release Leads to

Caption: GHS-R1a Signaling Pathway for GH Release. (Max Width: 760px)

Quantitative Biological Activity

The biological activity of Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 and its analogs has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for closely related peptides, which are expected to have similar potencies.

Table 1: In Vitro Potency for Growth Hormone Release

PeptideAssay SystemParameterValueReference
GHRP-2 (KP-102)Ovine Pituitary Cells (Perifusion)Potency vs. GHRP-6/GHRP-1~10-fold more potent[8][9]
GHRP-6Rat Primary Pituitary CellsEC507 x 10-9 M[10]
GHRP-2 (Pralmorelin)Pediatric Patients (in vivo)EC50 for GH release1.09 ± 0.59 ng/mL[11]

Table 2: Receptor Binding Affinity

PeptideReceptorAssay TypeParameterValueReference
GHRP-2CD36Competition BindingIC501.79 ± 0.47 µM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of GHRPs.

Primary Rat Anterior Pituitary Cell Culture and GH Release Assay

This protocol describes the isolation and culture of primary rat anterior pituitary cells for the subsequent measurement of growth hormone release in response to secretagogues.

Pituitary_Cell_Assay_Workflow Start Start: Euthanize Rats and Collect Pituitary Glands Dissection Mince Anterior Pituitaries in sterile buffer Start->Dissection Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin, Collagenase) Dissection->Enzymatic_Digestion Mechanical_Dispersion Mechanical Dispersion by trituration Enzymatic_Digestion->Mechanical_Dispersion Cell_Filtering Filter cells through a nylon mesh Mechanical_Dispersion->Cell_Filtering Cell_Washing Wash cells by centrifugation and resuspend in culture medium Cell_Filtering->Cell_Washing Cell_Plating Plate cells in multi-well plates and incubate (e.g., 48-72h) Cell_Washing->Cell_Plating Preincubation Wash cells and pre-incubate in serum-free medium Cell_Plating->Preincubation Stimulation Add GHRP analog at various concentrations Preincubation->Stimulation Incubation Incubate for a defined period (e.g., 15-60 min) Stimulation->Incubation Sample_Collection Collect supernatant for GH measurement Incubation->Sample_Collection GH_Assay Measure GH concentration (e.g., RIA or ELISA) Sample_Collection->GH_Assay End End: Data Analysis (Dose-Response Curve) GH_Assay->End

Caption: Workflow for GH Release Assay in Primary Pituitary Cells. (Max Width: 760px)

Protocol Steps:

  • Pituitary Gland Dissection: Anterior pituitary glands are aseptically removed from rats and placed in a sterile, ice-cold buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[12]

  • Tissue Dissociation: The glands are minced and then subjected to enzymatic digestion using a cocktail of enzymes such as trypsin and collagenase to dissociate the tissue into a single-cell suspension.[12]

  • Cell Culture: The dispersed cells are washed, counted, and plated in appropriate culture medium (e.g., DMEM with fetal bovine serum and antibiotics) in multi-well plates. Cells are typically allowed to adhere and recover for 48-72 hours.[13]

  • GH Release Assay:

    • The culture medium is replaced with a serum-free medium, and the cells are pre-incubated.

    • The cells are then incubated with various concentrations of the test peptide (e.g., Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2) for a specified time (e.g., 15-60 minutes).

    • The supernatant is collected, and the concentration of released GH is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[10]

Perifusion System for Dynamic Hormone Release Studies

A perifusion system allows for the continuous flow of medium over cultured cells or tissue fragments, enabling the study of the dynamics of hormone secretion in response to stimuli.

Protocol Steps:

  • Chamber Preparation: Dispersed pituitary cells are mixed with a cytodex bead slurry and placed in a perifusion chamber.[8][9]

  • System Equilibration: The chamber is integrated into the perifusion system, and a basal medium is pumped through at a constant rate (e.g., 0.2-1.0 mL/min) to establish a stable baseline of hormone secretion.[4]

  • Stimulation: The medium is switched to one containing the test peptide at a specific concentration for a defined period.

  • Fraction Collection: The effluent from the chamber is collected in fractions at regular intervals (e.g., every 2-5 minutes).

  • Hormone Quantification: The concentration of GH in each fraction is measured to generate a dynamic profile of hormone release.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Assay_Workflow Start Start: Seed Cells Expressing GHS-R1a in a microplate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) Start->Dye_Loading Incubation Incubate to allow dye de-esterification Dye_Loading->Incubation Washing Wash cells to remove extracellular dye Incubation->Washing Baseline_Reading Measure baseline fluorescence in a plate reader Washing->Baseline_Reading Compound_Addition Add GHRP analog at various concentrations Baseline_Reading->Compound_Addition Kinetic_Reading Immediately measure fluorescence kinetically over time Compound_Addition->Kinetic_Reading Data_Analysis Analyze the change in fluorescence to determine [Ca²⁺]i increase Kinetic_Reading->Data_Analysis End End: Calculate EC₅₀ Data_Analysis->End

Caption: Workflow for Intracellular Calcium Mobilization Assay. (Max Width: 760px)

Protocol Steps:

  • Cell Preparation: Cells endogenously expressing or transfected with the GHS-R1a are seeded in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.[14]

  • Assay: The plate is placed in a fluorescence plate reader. The test peptide is added to the wells, and the fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.

Conclusion

The synthetic hexapeptide Lys-(D-1-Nal)-Phe-D-Trp-Leu-Leu-NH2 and its close analogs are potent growth hormone secretagogues that act via the GHS-R1a. Their mechanism of action, centered on the mobilization of intracellular calcium, is well-established. The quantitative data for related compounds suggest a high potency, making this class of peptides a continued area of interest for therapeutic and research applications. The experimental protocols provided in this guide offer a foundation for the further investigation and characterization of these and other novel GHRPs. This comprehensive overview is intended to be a valuable resource for scientists and professionals dedicated to advancing the understanding and application of these biologically active peptides.

References

K-(D-1-Nal)-FwLL-NH2: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-(D-1-Nal)-FwLL-NH2 is a potent synthetic hexapeptide that acts as a high-affinity inverse agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), commonly known as the ghrelin receptor. The GHS-R1a is unique among G protein-coupled receptors (GPCRs) for its high degree of constitutive activity, meaning it signals in the absence of its endogenous ligand, ghrelin. This compound exerts its effects by attenuating this basal signaling. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, presents quantitative data on its receptor affinity, details key experimental protocols for its study, and includes visualizations of the relevant signaling cascades and experimental workflows.

Core Mechanism of Action

This compound functions by binding to the GHS-R1a and stabilizing it in an inactive conformation. This reduces the receptor's constitutive activity, thereby blocking the downstream signaling cascades that are otherwise tonically active. The primary pathways affected are the Gq and G13 signaling pathways.

Quantitative Data: Receptor Binding Affinity

The affinity of this compound for the GHS-R1a has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

Cell LineKi (nM)Reference(s)
HEK293T31[1][2][3][4][5]
COS74.9[1][2][3][4][5]

Downstream Signaling Pathways

The constitutive activity of GHS-R1a leads to the activation of Gq and G13 G proteins. This compound inhibits these pathways.

Gq Signaling Pathway

The Gq pathway is a canonical signaling cascade for many GPCRs. Its constitutive activation by GHS-R1a and subsequent inhibition by this compound involves the following steps:

  • Gq Activation: The constitutively active GHS-R1a catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein, leading to its activation.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3: Diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

    • DAG: Remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC). PKC then phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

Gq_Signaling_Pathway cluster_receptor GHS-R1a (Constitutively Active) cluster_membrane Plasma Membrane cluster_cytosol Cytosol GHSR GHS-R1a Gq Gq GHSR->Gq Activates K_Nal This compound K_Nal->GHSR Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Phosphorylates Substrates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca2+ Ca2->PKC Activates ER->Ca2 Releases

Gq Signaling Pathway inhibited by this compound.
G13 Signaling Pathway

The G13 pathway is primarily involved in regulating the actin cytoskeleton through the activation of the small GTPase RhoA.

  • G13 Activation: The constitutively active GHS-R1a activates the G13 protein.

  • RhoGEF Activation: The activated Gα13 subunit interacts with and activates a Rho Guanine Nucleotide Exchange Factor (RhoGEF), such as LARG (Leukemia-Associated RhoGEF).

  • RhoA Activation: RhoGEF promotes the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.

  • ROCK Activation: Active RhoA then binds to and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).

  • Downstream Effects: ROCK phosphorylates numerous substrates, leading to changes in cell morphology, motility, and contraction.

G13_Signaling_Pathway cluster_receptor GHS-R1a (Constitutively Active) cluster_membrane Plasma Membrane cluster_cytosol Cytosol GHSR GHS-R1a G13 G13 GHSR->G13 Activates K_Nal This compound K_Nal->GHSR Inhibits RhoGEF RhoGEF (e.g., LARG) G13->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Cellular_Response_G13 Cytoskeletal Rearrangement ROCK->Cellular_Response_G13 Phosphorylates Substrates

G13 Signaling Pathway inhibited by this compound.

Experimental Protocols

The study of this compound and its effects on GHS-R1a signaling involves several key in vitro assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the GHS-R1a.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing GHS-R1a (e.g., HEK293T or COS7).

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled GHS-R1a ligand (e.g., [125I]-Ghrelin) and varying concentrations of the unlabeled competitor, this compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare GHS-R1a expressing cell membranes start->prep incubate Incubate membranes with [125I]-Ghrelin and varying concentrations of This compound prep->incubate filter Separate bound and free radioligand by filtration incubate->filter count Quantify radioactivity on filters filter->count analyze Analyze data to determine IC50 and Ki count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
Inositol Phosphate (IP) Turnover Assay

This assay measures the activity of the Gq pathway by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.

Methodology:

  • Cell Culture and Labeling: Culture GHS-R1a expressing cells and label them with [3H]-myo-inositol, which is incorporated into the cell membrane as PIP2.

  • Treatment: Treat the cells with this compound at various concentrations. To measure the inhibition of constitutive activity, no agonist is added.

  • IP Extraction: Lyse the cells and extract the soluble inositol phosphates.

  • Purification: Separate the total inositol phosphates from other cellular components using anion-exchange chromatography.

  • Quantification: Quantify the amount of [3H]-inositol phosphates using liquid scintillation counting.

  • Data Analysis: A decrease in IP accumulation in the presence of this compound indicates inverse agonism at the Gq pathway.

IP_Turnover_Assay_Workflow start Start culture Culture and label GHS-R1a expressing cells with [3H]-myo-inositol start->culture treat Treat cells with varying concentrations of This compound culture->treat extract Lyse cells and extract inositol phosphates treat->extract purify Purify total inositol phosphates by anion- exchange chromatography extract->purify quantify Quantify [3H]-inositol phosphates by scintillation counting purify->quantify analyze Analyze data to determine inhibition of IP accumulation quantify->analyze end End analyze->end

Workflow for an inositol phosphate turnover assay.
RhoA Activation Assay (Pull-down)

This assay is used to measure the activation of RhoA, the key downstream effector of the G13 pathway.

Methodology:

  • Cell Culture and Treatment: Culture GHS-R1a expressing cells and treat with this compound.

  • Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.

  • Pull-down: Incubate the cell lysates with a protein domain that specifically binds to the active (GTP-bound) form of RhoA, such as the Rho-binding domain (RBD) of rhotekin, which is coupled to agarose beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads and analyze the amount of pulled-down RhoA by Western blotting using a RhoA-specific antibody.

  • Data Analysis: A decrease in the amount of active RhoA pulled down in the presence of this compound indicates inverse agonism at the G13 pathway.

RhoA_Activation_Assay_Workflow start Start culture Culture and treat GHS-R1a expressing cells with This compound start->culture lyse Lyse cells to obtain protein extracts culture->lyse pulldown Incubate lysates with Rhotekin-RBD beads to pull down active RhoA lyse->pulldown wash Wash beads to remove non-specific binding pulldown->wash blot Elute and perform Western blot for RhoA wash->blot analyze Analyze blot to quantify inhibition of RhoA activation blot->analyze end End analyze->end

Workflow for a RhoA activation pull-down assay.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the ghrelin receptor's constitutive activity. Its mechanism of action is centered on the inhibition of the Gq/PLC and G13/RhoA downstream signaling pathways. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its inverse agonist properties and its impact on these fundamental cellular signaling cascades. This information is crucial for researchers in the fields of endocrinology, metabolism, and drug development who are exploring the therapeutic potential of modulating the ghrelin system.

References

Methodological & Application

Preparation of K-(D-1-Nal)-FwLL-NH2 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of K-(D-1-Nal)-FwLL-NH2, a potent ghrelin receptor inverse agonist. Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results. This guide includes detailed chemical and physical properties, solubility data, step-by-step protocols for reconstitution, and recommendations for storage. Additionally, a diagram of the relevant signaling pathway and an experimental workflow are provided to support experimental design.

Introduction to this compound

This compound is a synthetic peptide that acts as a high-affinity inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3][4][] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist inhibits the receptor's basal, constitutive activity. The ghrelin receptor exhibits such constitutive activity, and this compound has been shown to block GHSR1a-mediated signaling through the Gq and G13 pathways.[1][2][3][4] This property makes it a valuable tool for studying the physiological roles of constitutive ghrelin receptor signaling in processes such as appetite, metabolism, and hormone secretion.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

PropertyValueReference
Molecular Weight 902.13 g/mol [1][2][3]
Molecular Formula C₅₁H₆₇N₉O₆[1][3]
CAS Number 1394288-22-2[1][3]
Purity >98%[2]
Appearance Lyophilized white powder
Solubility Soluble in water (up to 2 mg/mL) and DMSO.[1][2][4]

Stock Solution Preparation

Proper reconstitution of the lyophilized peptide is critical for its biological activity. The following section provides protocols for preparing stock solutions in either sterile water or DMSO. The choice of solvent may depend on the specific requirements of the downstream application.

Reconstitution Volume Calculation

To prepare a stock solution of a specific molarity, use the following formula:

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

For convenience, the following table provides pre-calculated volumes for common stock concentrations and vial sizes.

Mass of PeptideDesired Stock ConcentrationVolume of Solvent to Add (Water or DMSO)
1 mg1 mM1.1085 mL
1 mg5 mM221.7 µL
1 mg10 mM110.8 µL
5 mg1 mM5.5424 mL
5 mg5 mM1.1085 mL
5 mg10 mM554.2 µL
10 mg1 mM11.0849 mL
10 mg5 mM2.217 mL
10 mg10 mM1.1085 mL

Table based on data from GlpBio.[2]

Experimental Protocol: Reconstitution in Sterile Water

Some suppliers indicate that this compound is soluble in water up to 2 mg/mL (approximately 2.2 mM).[1][4] This is often preferred for cell-based assays where DMSO may have cytotoxic effects.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[4]

Protocol:

  • Before opening, centrifuge the vial of lyophilized peptide at low speed for 1-2 minutes to ensure all the powder is at the bottom.

  • Carefully remove the cap.

  • Using a calibrated micropipette, add the calculated volume of sterile water to the vial.

  • Recap the vial and gently vortex for 10-15 seconds to mix.

  • Visually inspect the solution for any particulate matter.

  • If the peptide is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[4] Gentle warming to 37°C can also aid dissolution.[2]

  • Once fully dissolved, the stock solution is ready for use or aliquoting for storage.

Experimental Protocol: Reconstitution in DMSO

DMSO is a common solvent for peptides and can often achieve higher concentrations than water.[2]

Materials:

  • Lyophilized this compound

  • Anhydrous, sterile-filtered DMSO

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Protocol:

  • Centrifuge the vial of lyophilized peptide at low speed for 1-2 minutes to collect the powder at the bottom.

  • Carefully open the vial in a chemical fume hood.

  • Add the calculated volume of DMSO to the vial.

  • Recap the vial and vortex for 30-60 seconds until the peptide is completely dissolved.

  • Visually confirm that the solution is clear and free of particulates.

  • The DMSO stock solution is now ready for use or storage. Note that for most cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid toxicity.

Storage and Stability

To maintain the integrity and activity of the this compound stock solution, proper storage is imperative.

ConditionLyophilized PowderStock Solution
Short-term Storage Room Temperature (weeks)4°C (days)
Long-term Storage -20°C or -80°C-20°C (up to 1 month)[2] or -80°C (up to 6 months)[2]

Key Recommendations:

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in low-protein binding tubes.[2]

  • Moisture: Before opening the vial of lyophilized powder, allow it to equilibrate to room temperature to prevent condensation of moisture.

  • Light: Protect from direct light.

Visualized Diagrams

Signaling Pathway of Ghrelin Receptor and Inhibition by this compound

The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that exhibits constitutive activity. In its active state, it signals through Gαq and Gα13 proteins. This compound acts as an inverse agonist, binding to the receptor and preventing this basal signaling.

GHSR_Pathway cluster_membrane Plasma Membrane cluster_inhibitor cluster_downstream Intracellular Space GHSR Ghrelin Receptor (GHSR1a) Gq Gαq GHSR->Gq Activates G13 Gα13 GHSR->G13 Activates InverseAgonist This compound InverseAgonist->GHSR Blocks Constitutive Activity PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G13->RhoA Stock_Prep_Workflow start Start: Receive Lyophilized Peptide equilibrate Equilibrate Vial to Room Temperature start->equilibrate centrifuge Centrifuge Vial to Collect Powder equilibrate->centrifuge calculate Calculate Required Solvent Volume centrifuge->calculate choose_solvent Choose Solvent calculate->choose_solvent add_water Add Sterile Water choose_solvent->add_water Aqueous Assay add_dmso Add DMSO choose_solvent->add_dmso Organic Solvent Tolerant dissolve Vortex to Dissolve add_water->dissolve add_dmso->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility sonicate Sonicate / Warm Gently check_solubility->sonicate No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes sonicate->check_solubility store Store at -20°C or -80°C aliquot->store end End: Ready for Experimental Use store->end

References

Application Notes and Protocols: K-(D-1-Nal)-FwLL-NH2 Competitive Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-(D-1-Nal)-FwLL-NH2 is a potent and high-affinity inverse agonist for the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3][4][5] The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in appetite regulation, growth hormone secretion, and energy homeostasis.[2][6] this compound has been shown to block the Gq and G13-dependent signaling pathways mediated by the ghrelin receptor.[1][2][3][4] This document provides a detailed protocol for a competitive binding assay to characterize the interaction of this compound and other investigational compounds with the ghrelin receptor.

Competitive binding assays are fundamental in drug discovery for determining the affinity of a test compound for a specific receptor.[7] In this assay, a radiolabeled ligand (e.g., [¹²⁵I]-Ghrelin) competes with an unlabeled test compound (the "competitor," such as this compound) for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the competitor, the inhibitory constant (Ki) of the test compound can be determined.

Quantitative Data Summary

The binding affinity of this compound for the ghrelin receptor has been determined in different cell lines. The inhibitory constant (Ki) is a measure of the affinity of the compound for the receptor; a lower Ki value indicates a higher affinity.

CompoundCell LineKi (nM)
This compoundCOS-74.9[1][2][3][4][5]
This compoundHEK293T31[1][2][3][4][5]

Signaling Pathway

The ghrelin receptor (GHS-R1a) is known to couple to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, leading to the activation of various downstream signaling cascades. This compound specifically acts as an inverse agonist, blocking the Gq and G13-mediated pathways.

ghrelin_signaling cluster_membrane Plasma Membrane GHSR1a Ghrelin Receptor (GHS-R1a) Gq Gαq/11 GHSR1a->Gq Activates G13 Gα12/13 GHSR1a->G13 Activates PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G13->RhoA Ghrelin Ghrelin (Agonist) Ghrelin->GHSR1a Activates KD1Nal This compound (Inverse Agonist) KD1Nal->GHSR1a Blocks IP3_DAG IP3 & DAG Production PLC->IP3_DAG Rho_kinase Rho Kinase (ROCK) RhoA->Rho_kinase Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Downstream_Gq Downstream Cellular Effects Ca_release->Downstream_Gq Downstream_G13 Downstream Cellular Effects Rho_kinase->Downstream_G13

Figure 1: Ghrelin Receptor Signaling Pathways

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity of this compound for the ghrelin receptor using a competitive binding assay with [¹²⁵I]-Ghrelin as the radioligand.

Materials and Reagents
  • Receptor Source: Cell membranes from HEK293 or COS-7 cells stably or transiently transfected with the human ghrelin receptor (GHS-R1a).[2][8][9]

  • Radioligand: [¹²⁵I]-Ghrelin (human)

  • Competitor: this compound

  • Non-specific Binding Control: Unlabeled Ghrelin

  • Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • Filtration Plates: 96-well glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation Fluid

  • Microplate Scintillation Counter

Experimental Workflow

experimental_workflow start Start prep_reagents Prepare Reagents (Assay Buffer, Radioligand, Competitor) start->prep_reagents add_components Add Components to 96-well Plate - Assay Buffer - Competitor (or vehicle/unlabeled ghrelin) - [¹²⁵I]-Ghrelin prep_reagents->add_components add_membranes Add Cell Membranes (Receptor Source) add_components->add_membranes incubate Incubate (e.g., 60 min at 27°C) add_membranes->incubate filtration Rapid Filtration (Separate Bound from Free Ligand) incubate->filtration wash Wash Filters (with ice-cold Wash Buffer) filtration->wash dry Dry Filters wash->dry scintillation Add Scintillation Cocktail & Count Radioactivity dry->scintillation analyze Data Analysis (Calculate IC₅₀ and Ki) scintillation->analyze end End analyze->end

Figure 2: Experimental Workflow for Competitive Binding Assay

Procedure
  • Preparation of Reagents:

    • Prepare the Assay Buffer and Wash Buffer and store them at 4°C.

    • Reconstitute this compound and unlabeled ghrelin in an appropriate solvent (e.g., water with sonication for this compound) and prepare a serial dilution series.[5]

    • Dilute the [¹²⁵I]-Ghrelin stock in Assay Buffer to the desired final concentration (typically at or below its Kd, e.g., 0.01-0.05 nM).

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 200-250 µL per well.

    • Total Binding: Add Assay Buffer, [¹²⁵I]-Ghrelin, and vehicle control.

    • Non-specific Binding (NSB): Add Assay Buffer, [¹²⁵I]-Ghrelin, and a high concentration of unlabeled ghrelin (e.g., 1 µM).

    • Competition: Add Assay Buffer, [¹²⁵I]-Ghrelin, and varying concentrations of this compound (or other test compounds), typically ranging from 10⁻¹² M to 10⁻⁶ M.[2]

    • Each condition should be performed in triplicate.

  • Initiation of Reaction:

    • Add the diluted cell membrane preparation to each well to initiate the binding reaction. The amount of membrane protein per well should be optimized to ensure that less than 10% of the added radioligand is bound.[10]

  • Incubation:

    • Incubate the plate for 60 minutes at 27°C with gentle agitation.[4] The incubation time and temperature should be optimized to ensure that the binding has reached equilibrium.

  • Termination of Reaction and Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times (e.g., 4-9 times) with ice-cold Wash Buffer to remove any unbound radioligand.[4]

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration. The data should form a sigmoidal curve.

  • Determine IC₅₀:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the competitor that displaces 50% of the specifically bound radioligand. This can be determined by non-linear regression analysis of the competition curve.

  • Calculate Ki:

    • The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This application note provides a comprehensive protocol for conducting a competitive binding assay to determine the affinity of this compound and other compounds for the ghrelin receptor. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, which is essential for the characterization of novel ligands and for advancing drug development efforts targeting the ghrelin receptor system.

References

Application Notes and Protocols for K-(D-1-Nal)-FwLL-NH2 Administration in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-(D-1-Nal)-FwLL-NH2 is a potent synthetic peptide that acts as a high-affinity inverse agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. By binding to GHSR, it effectively blocks the receptor's constitutive activity and ghrelin-mediated signaling. This inhibitory action on the ghrelin pathway makes this compound a valuable research tool for investigating the physiological roles of ghrelin signaling in appetite, metabolism, and other biological processes. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, along with data presentation and visualization of the relevant signaling pathways.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR). GHSR exhibits high constitutive activity, meaning it can signal even in the absence of its natural ligand, ghrelin. This compound acts as an inverse agonist, reducing this basal signaling. It primarily blocks GHSR-mediated activation of Gαq and Gα13 signaling pathways.

The signaling cascade initiated by GHSR activation is multifaceted. Upon ghrelin binding, or through its constitutive activity, GHSR activates several G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13. The activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gα12/13 pathway activation leads to the stimulation of RhoA, a small GTPase involved in regulating the actin cytoskeleton and other cellular processes. This compound's inverse agonism suppresses these downstream signaling events.

GHSR_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GHSR Ghrelin Receptor (GHSR) Gq Gαq GHSR->Gq Activates G13 Gα13 GHSR->G13 Activates Ghrelin Ghrelin Ghrelin->GHSR Activates Inverse_Agonist This compound Inverse_Agonist->GHSR Inhibits (Inverse Agonist) PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G13->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Rho_kinase Rho Kinase (ROCK) RhoA->Rho_kinase Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Rho_kinase->Downstream

Caption: Ghrelin Receptor Signaling Pathway

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterCell LineValueReference
KiCOS-74.9 nM[1][2]
KiHEK293T31 nM[1][2]
Table 2: In Vivo Administration Protocols and Effects of this compound in Mice
Administration RouteMouse ModelDosageVehicleFrequencyObserved Effects
Intracerebroventricular (i.c.v.)C57BL/6J1 nmolArtificial Cerebrospinal Fluid (aCSF)Single doseReduced high-fat food intake in a binge-like eating protocol.[1]
Intravenous (i.v.) (for blocking)Prostate tumor xenograft miceNot specifiedNot specifiedSingle dose prior to radiotracerPartially blocked the uptake of a radiolabeled ghrelin receptor inverse agonist in the stomach and thyroid.[3]

Note: Specific dosages for systemic administration (e.g., intraperitoneal or subcutaneous) and their effects on food intake and body weight are not yet well-documented in publicly available literature. The provided data is based on central administration and use as a blocking agent.

Experimental Protocols

Protocol 1: Central Administration via Intracerebroventricular (i.c.v.) Injection

This protocol is adapted from studies investigating the central effects of peptides on feeding behavior.

1. Materials:

  • This compound peptide

  • Artificial cerebrospinal fluid (aCSF) or sterile saline (0.9% NaCl)

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Stereotaxic apparatus for mice

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, drill, etc.)

  • Cannula implantation supplies (if for chronic administration)

2. Animal Preparation:

  • Acclimatize male C57BL/6J mice (8-10 weeks old) to individual housing and handling for at least one week prior to surgery.

  • For acute injections, anesthetize the mouse and place it in the stereotaxic frame.

  • For chronic studies, surgically implant a guide cannula aimed at the lateral ventricle. Allow for a recovery period of at least one week.

3. Preparation of this compound Solution:

  • Dissolve this compound in aCSF to the desired concentration (e.g., 1 nmol/µL).

  • Ensure the solution is clear and free of precipitates. Store on ice until use.

4. i.c.v. Injection Procedure:

  • For acute injections, drill a small hole in the skull at the coordinates for the lateral ventricle (e.g., relative to bregma: -0.3 mm posterior, ±1.0 mm lateral, -2.5 mm ventral).

  • Slowly lower the injection needle to the target depth.

  • Infuse 1 µL of the this compound solution over 1 minute.

  • Leave the needle in place for an additional minute to allow for diffusion before slowly retracting it.

  • For chronic infusions via an implanted cannula, connect the infusion pump to the internal cannula and infuse the desired volume.

5. Post-Procedure Monitoring:

  • Monitor the animal for recovery from anesthesia.

  • Measure food intake and body weight at predetermined time points (e.g., 1, 2, 4, and 24 hours post-injection).

  • A control group receiving vehicle (aCSF) injection should be included in the experimental design.

ICV_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Animal Preparation (Acclimatization, Anesthesia) Stereotaxic_Surgery Stereotaxic Surgery (Cannula Implantation or Acute Injection) Animal_Prep->Stereotaxic_Surgery Drug_Prep This compound Solution Preparation ICV_Injection Intracerebroventricular Injection Drug_Prep->ICV_Injection Stereotaxic_Surgery->ICV_Injection Post_Op_Care Post-Operative Care & Monitoring ICV_Injection->Post_Op_Care Data_Collection Data Collection (Food Intake, Body Weight) Post_Op_Care->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: Intracerebroventricular Injection Workflow
Protocol 2: Systemic Administration (Example: Intraperitoneal - i.p. Injection)

While specific data for systemic administration of this compound is limited, this protocol provides a general framework. Dose-response studies are recommended to determine the optimal dosage for the desired effect.

1. Materials:

  • This compound peptide

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Insulin syringes (or similar) with a 27-30 gauge needle

2. Animal Preparation:

  • Acclimatize mice to individual housing and handling for at least one week.

  • Record baseline body weight and food intake for several days before the start of the experiment.

3. Preparation of this compound Solution:

  • Dissolve this compound in sterile saline to the desired concentration. The solubility in water is up to 2 mg/mL.

  • Vortex or gently agitate to ensure complete dissolution.

4. i.p. Injection Procedure:

  • Gently restrain the mouse.

  • Lift the mouse by the scruff of the neck to expose the abdomen.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the desired volume of the this compound solution (typically 5-10 mL/kg body weight).

5. Post-Procedure Monitoring:

  • Return the mouse to its home cage.

  • Monitor for any adverse reactions.

  • Measure food intake and body weight at regular intervals.

  • Include a vehicle-injected control group in the experimental design.

Logical Relationships and Considerations

Logical_Relationships cluster_compound Compound Properties cluster_administration Administration Route cluster_effects Physiological Effects Inverse_Agonist Inverse Agonist of GHSR Blocks_Gq_G13 Blocks Gq/G13 Signaling Inverse_Agonist->Blocks_Gq_G13 Reduced_Food_Intake Reduced Food Intake Blocks_Gq_G13->Reduced_Food_Intake Body_Weight_Modulation Body Weight Modulation Blocks_Gq_G13->Body_Weight_Modulation Central Central (i.c.v.) Central->Reduced_Food_Intake Direct CNS Action Systemic Systemic (i.p., i.v., s.c.) Systemic->Reduced_Food_Intake Peripheral and/or Central Action Systemic->Body_Weight_Modulation Reduced_Food_Intake->Body_Weight_Modulation

Caption: Logical Relationships in this compound Studies

Key Considerations:

  • Solubility and Stability: this compound is soluble in water. Prepare fresh solutions for each experiment to ensure stability and potency.

  • Dose-Response: It is crucial to perform dose-response studies to determine the optimal concentration of this compound for the specific mouse model and desired biological effect.

  • Route of Administration: The choice between central and systemic administration will depend on the research question. Central administration targets the central nervous system directly, while systemic administration will have broader effects and its ability to cross the blood-brain barrier should be considered.

  • Controls: Always include appropriate vehicle control groups to ensure that the observed effects are due to the compound and not the injection procedure or vehicle.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These application notes and protocols provide a comprehensive guide for researchers utilizing this compound in in vivo mouse studies. Adherence to these guidelines will facilitate the generation of robust and reproducible data.

References

K-(D-1-Nal)-FwLL-NH2: A Potent Tool for Interrogating Gq/13 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

K-(D-1-Nal)-FwLL-NH2 is a synthetic hexapeptide that acts as a high-affinity inverse agonist for the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1][2][3][4][5] The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it can signal without the presence of its endogenous ligand, ghrelin.[6] This constitutive activity is particularly relevant in the context of Gq and G13 signaling pathways. This compound has been demonstrated to effectively block this basal signaling, making it an invaluable tool for studying the physiological and pathological roles of Gq/13-mediated pathways.[1][2][3][4][5] These application notes provide detailed protocols for utilizing this compound to investigate Gq/13 signaling.

Data Presentation

The inhibitory potency of this compound on the ghrelin receptor has been quantified in various cell-based assays. The following tables summarize key quantitative data for this compound.

Table 1: Binding Affinity of this compound for the Ghrelin Receptor (GHSR1a)

Cell LineKi (nM)Reference
COS-74.9[1][2][3][4][5]
HEK293T31[1][2][3][4][5]

Table 2: Functional Inhibition of Gq and G13 Signaling by this compound in HEK293T cells expressing GHSR1a

Signaling PathwayAssayEC50 (nM)Emax (% of basal activity)Reference
Gq/11Inositol Phosphate (IP1) Accumulation1.5 ± 0.5100% inhibition[7]
G13Gα13 Activation (BRET-based)2.5 ± 1.1100% inhibition[7]

EC50 values represent the concentration of the compound that produces 50% of its maximal inhibitory effect. Emax represents the maximum inhibition of the basal (constitutive) signaling activity of the receptor.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided.

Gq_Signaling_Pathway cluster_receptor Ghrelin Receptor (GHSR) cluster_g_protein Gq Protein cluster_effector Downstream Effectors GHSR GHSR Gq_inactive Gq (GDP-bound) Inactive GHSR->Gq_inactive Constitutive Activity K_Nal This compound K_Nal->GHSR Inhibits Gq_active Gq (GTP-bound) Active Gq_inactive->Gq_active GTP for GDP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Figure 1. Gq Signaling Pathway Inhibition.

G13_Signaling_Pathway cluster_receptor Ghrelin Receptor (GHSR) cluster_g_protein G13 Protein cluster_effector Downstream Effectors GHSR GHSR G13_inactive G13 (GDP-bound) Inactive GHSR->G13_inactive Constitutive Activity K_Nal This compound K_Nal->GHSR Inhibits G13_active G13 (GTP-bound) Active G13_inactive->G13_active GTP for GDP Exchange RhoGEF RhoGEF (e.g., p115RhoGEF, LARG) G13_active->RhoGEF Activates RhoA_inactive RhoA (GDP-bound) Inactive RhoGEF->RhoA_inactive RhoA_active RhoA (GTP-bound) Active RhoA_inactive->RhoA_active GTP for GDP Exchange ROCK ROCK RhoA_active->ROCK Activates Cytoskeletal_reorganization Cytoskeletal Reorganization ROCK->Cytoskeletal_reorganization

Figure 2. G13 Signaling Pathway Inhibition.

Experimental_Workflow cluster_Gq Gq Pathway Analysis cluster_G13 G13 Pathway Analysis start Start: Prepare Cells Expressing GHSR ip_assay Inositol Phosphate (IP1) Accumulation Assay start->ip_assay rho_assay RhoA Activation Assay (Pull-down or BRET) start->rho_assay ip_treatment Treat with this compound (Dose-Response) ip_assay->ip_treatment ip_measurement Measure IP1 Levels (e.g., HTRF) ip_treatment->ip_measurement ip_analysis Analyze Data: Calculate EC50 and Emax ip_measurement->ip_analysis rho_treatment Treat with this compound (Dose-Response) rho_assay->rho_treatment rho_measurement Measure Active RhoA-GTP Levels rho_treatment->rho_measurement rho_analysis Analyze Data: Determine Inhibition rho_measurement->rho_analysis

Figure 3. Experimental Workflow Overview.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of this compound on Gq and G13 signaling pathways.

Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay for Gq Signaling

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq activation, and is a robust method to quantify the inverse agonist activity of this compound. This protocol is adapted from methodologies described for ghrelin receptor signaling.[7][8]

Materials:

  • HEK293T cells stably or transiently expressing the human ghrelin receptor (GHSR1a).

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

  • Assay buffer: Krebs-HEPES buffer (e.g., 10 mM HEPES, 146 mM NaCl, 4.2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM glucose, pH 7.4).

  • LiCl solution (e.g., 500 mM in water).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • IP-One HTRF® assay kit (Cisbio) or equivalent.

  • White, solid-bottom 96- or 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding:

    • One day before the assay, seed the GHSR1a-expressing HEK293T cells into white 96- or 384-well plates at a density of 40,000 to 80,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer to achieve final concentrations ranging from, for example, 1 pM to 10 µM.

    • Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest compound concentration).

  • Assay Performance:

    • On the day of the assay, remove the culture medium from the wells.

    • Add 50 µL of assay buffer containing LiCl (final concentration of 50 mM) to each well. LiCl is used to inhibit the degradation of IP1.

    • Add 25 µL of the this compound serial dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 1 to 2 hours.

  • IP1 Detection (using IP-One HTRF® kit):

    • Following the manufacturer's instructions, add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) x 10,000.

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve with variable slope to determine the EC50 and Emax values for the inhibition of basal IP1 accumulation.

Protocol 2: RhoA Activation Assay for G13 Signaling

Activation of G13 leads to the activation of the small GTPase RhoA. This protocol describes a pull-down assay to specifically measure the levels of active, GTP-bound RhoA, thereby assessing the inhibitory effect of this compound on the constitutive G13 signaling of the ghrelin receptor. This is based on general RhoA activation assay protocols.[5][9][10][11]

Materials:

  • HEK293T cells expressing GHSR1a.

  • Cell culture medium.

  • Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease inhibitors).

  • RhoA Activation Assay Biochem Kit™ (e.g., from Cytoskeleton, Inc.) or similar, containing Rhotekin-RBD beads.

  • This compound stock solution.

  • GTPγS (non-hydrolyzable GTP analog for positive control).

  • GDP (for negative control).

  • Anti-RhoA antibody.

  • SDS-PAGE and Western blotting reagents and equipment.

Procedure:

  • Cell Culture and Treatment:

    • Culture GHSR1a-expressing HEK293T cells in 10 cm dishes until they reach 80-90% confluency.

    • Serum-starve the cells for 2-4 hours before treatment.

    • Treat the cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis:

    • Place the dishes on ice and wash the cells with ice-cold PBS.

    • Lyse the cells by adding 500 µL of ice-cold Lysis/Wash Buffer.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.

  • Affinity Precipitation of Active RhoA:

    • Transfer the supernatant to a new tube. Reserve a small aliquot (e.g., 20 µL) to determine the total RhoA levels.

    • Add an appropriate amount of Rhotekin-RBD beads (which specifically bind to GTP-bound RhoA) to each lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

    • Carefully remove the supernatant.

    • Wash the beads three times with 500 µL of Lysis/Wash Buffer, pelleting the beads by centrifugation after each wash.

  • Western Blotting:

    • After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-RhoA antibody.

    • Also, run the reserved total cell lysate to quantify total RhoA expression.

  • Data Analysis:

    • Quantify the band intensities for the pulled-down active RhoA and the total RhoA using densitometry.

    • Normalize the active RhoA signal to the total RhoA signal for each condition.

    • Plot the normalized active RhoA levels against the concentration of this compound to determine the extent of inhibition.

Conclusion

This compound is a potent and specific tool for the study of ghrelin receptor-mediated Gq and G13 signaling. Its ability to act as an inverse agonist allows for the investigation of the physiological consequences of the constitutive activity of the ghrelin receptor. The protocols provided herein offer robust methods for quantifying the inhibitory effects of this compound on these key signaling pathways, making it a valuable asset for researchers in academia and the pharmaceutical industry.

References

Troubleshooting & Optimization

Optimizing K-(D-1-Nal)-FwLL-NH2 incubation time for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for assays involving the ghrelin receptor inverse agonist, K-(D-1-Nal)-FwLL-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a high-affinity and potent synthetic peptide that acts as an inverse agonist for the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1][2] It is commonly used in research to study the physiological roles of the ghrelin system.

Q2: What is the mechanism of action for this compound? A2: The ghrelin receptor exhibits a high level of constitutive activity (basal signaling in the absence of a ligand). This compound functions as an inverse agonist by binding to the receptor and inhibiting this basal activity. Specifically, it blocks the Gq- and G13-dependent signaling pathways that are constitutively activated by the ghrelin receptor.[1][3][][5]

Q3: What are the key binding affinity and storage parameters for this peptide? A3: The binding affinity (Ki) varies by cell line. It is crucial to properly store the peptide to ensure its stability and activity. Lyophilized peptide should be stored at -20°C, while solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[5][6]

Data Summary: this compound Properties

ParameterValueCell Line
Ki 4.9 nMCOS7
Ki 31 nMHEK293T
Solubility Up to 2 mg/mL in water; also soluble in DMSON/A
Storage (Lyophilized) -20°CN/A
Storage (In Solution) -20°C for up to 1 month; -80°C for up to 6 months[5]N/A

Q4: How do I prepare a stock solution? A4: To prepare a stock solution, reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer appropriate for your assay. If solubility is an issue, DMSO can be used.[5] For hydrophobic peptides, gentle warming to 37°C or sonication can aid dissolution.[5] Always refer to the manufacturer's specific instructions on the product data sheet.

Optimizing Incubation Time: A Guide

The optimal incubation time is critical for achieving reproducible and meaningful results. It is highly dependent on the assay type (e.g., cell-based functional assay, binding assay), cell type, temperature, and peptide concentration. A time-course experiment is the most effective method to determine this.

G cluster_workflow Experimental Workflow for Incubation Time Optimization A Prepare Assay Plate (e.g., seed cells) B Prepare Peptide Dilutions C Add Peptide to Wells B->C Dispense D Incubate for a Range of Time Points (e.g., 0.5, 1, 2, 4, 8, 24h) C->D E Stop Reaction & Lyse Cells (if applicable) D->E F Measure Assay Signal (e.g., fluorescence, luminescence) E->F G Analyze Data: Plot Signal vs. Time F->G H Determine Optimal Time (e.g., peak response or stable plateau) G->H

Caption: Workflow for determining optimal peptide incubation time.

Experimental Protocol: Time-Course Analysis

This protocol provides a general framework for a cell-based functional assay. It should be adapted based on your specific cell line and assay readout.

  • Cell Seeding: Seed your cells (e.g., HEK293T or COS7) in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the experiment. Culture overnight to allow for attachment.[7]

  • Peptide Preparation: Prepare a series of dilutions of this compound in your assay buffer. Include a vehicle control (buffer only).

  • Incubation: Replace the cell culture medium with the prepared peptide dilutions.

  • Time Points: Incubate the plates for a range of durations (e.g., 30 minutes, 1 hour, 2, 4, 8, 12, and 24 hours) at 37°C. The specific time points should be chosen based on the expected kinetics of the biological response.

  • Signal Detection: At the end of each incubation period, stop the reaction and process the plate according to your assay protocol (e.g., cell lysis, addition of detection reagents).

  • Data Acquisition: Read the plate using a suitable plate reader at the appropriate wavelength.

  • Analysis: Plot the assay signal as a function of time for each peptide concentration. The optimal incubation time is typically the point at which the inverse agonistic effect reaches a stable maximum.

Data Recording Template

Time PointVehicle Control Signal[Peptide] 1 nM Signal[Peptide] 10 nM Signal[Peptide] 100 nM Signal
0.5 hr
1 hr
2 hr
4 hr
8 hr
24 hr

Troubleshooting Guide

Encountering issues? This guide addresses common problems in peptide-based assays.

G cluster_troubleshooting Troubleshooting Logic Problem Problem Observed NoSignal No or Low Signal Problem->NoSignal HighBG High Background Problem->HighBG Inconsistent Inconsistent Results Problem->Inconsistent CheckPeptide Check Peptide Integrity: - Proper storage? - Expired? - Correct dilution? NoSignal->CheckPeptide Possible Cause CheckAssay Check Assay Setup: - Reagents expired? - Correct wavelength? - Temperature correct? NoSignal->CheckAssay Possible Cause CheckBuffer Check Buffer/Media: - Interfering substances? - Autofluorescence? HighBG->CheckBuffer Possible Cause CheckWashing Optimize Washing Steps: - Increase wash number or stringency HighBG->CheckWashing Possible Cause CheckPipetting Check Pipetting: - Calibrated pipettes? - Consistent technique? - Avoid bubbles? Inconsistent->CheckPipetting Possible Cause CheckCells Check Cell Health: - Consistent passage number? - Even seeding? Inconsistent->CheckCells Possible Cause CheckFreezeThaw Review Peptide Handling: - Aliquoted stock? - Avoided freeze-thaw cycles? Inconsistent->CheckFreezeThaw Possible Cause

Caption: A logical guide for troubleshooting common assay issues.

Q5: My assay shows no or very low signal. What should I do? A5:

  • Verify Peptide Integrity: Improper storage at temperatures above -20°C or repeated freeze-thaw cycles can lead to peptide degradation.[6] Ensure your stock solutions were prepared correctly and that the net peptide content was considered in concentration calculations.[6][8]

  • Check Reagents and Equipment: Ensure all assay buffers and detection reagents are within their expiry date and were stored correctly.[9] Verify that the plate reader is set to the correct wavelength for your assay's endpoint.[10]

  • Confirm Cell Health: Ensure cells are healthy and responsive. The expression of the ghrelin receptor can vary with cell passage number.

Q6: I'm observing high background noise in my assay. How can I reduce it? A6:

  • Buffer Compatibility: Some buffer components can interfere with assay chemistries.[10] Run a control with just the buffer to check for interference.

  • Optimize Washing Steps: If your protocol involves washing steps, ensure they are sufficient to remove unbound peptide without dislodging cells.

  • Reduce Incubation Time: Excessively long incubation times can sometimes lead to non-specific binding or cell death, increasing background. Refer to your time-course experiment to see if a shorter duration provides a better signal-to-noise ratio.

Q7: My results are inconsistent between wells and experiments. What is the cause? A7:

  • Pipetting and Mixing: Inconsistent pipetting is a major source of variability.[9] Ensure pipettes are calibrated and that all reagents are thoroughly mixed in the wells. Avoid introducing bubbles, which can interfere with optical readings.[9]

  • Peptide Solubility: Poor peptide solubility can lead to precipitation and variable concentrations in your assay wells.[6] Visually inspect solutions for any precipitate before use.

  • Environmental Factors: Ensure uniform temperature across the incubation plate, as temperature gradients can affect enzyme kinetics and cellular responses.[9]

Signaling Pathway

This compound acts by binding to the ghrelin receptor (GHSR) and preventing its constitutive, ligand-independent signaling through G-protein pathways Gq and G13.

G cluster_pathway This compound Mechanism of Action Peptide This compound Receptor Ghrelin Receptor (GHSR) Peptide->Receptor Binds to G_Protein Gq / G13 Proteins Peptide->G_Protein Blocks Receptor->G_Protein Constitutively Activates Effect Inhibition of Constitutive Activity Signaling Downstream Signaling (e.g., PLC activation) G_Protein->Signaling

Caption: Inverse agonism of this compound on GHSR.

References

Technical Support Center: Enhancing the In Vivo Efficacy of K-(D-1-Nal)-FwLL-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of the ghrelin receptor inverse agonist, K-(D-1-Nal)-FwLL-NH2.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound and offers potential solutions.

Issue 1: Poor Bioavailability and Rapid Clearance

Symptoms:

  • Low or undetectable plasma concentrations of the peptide shortly after administration.

  • Lack of a dose-dependent therapeutic effect.

  • Need for frequent administration to observe an effect.

Possible Causes:

  • Rapid enzymatic degradation: Peptides are susceptible to cleavage by proteases in the plasma and tissues.[1][2]

  • Renal clearance: Small peptides are often rapidly filtered out of the bloodstream by the kidneys.[1][2]

Solutions:

StrategyDescriptionKey Considerations
Chemical Modification
D-Amino Acid SubstitutionThe sequence of this compound already contains D-amino acids (D-1-Nal), which inherently increases its resistance to proteolysis compared to peptides with only L-amino acids.[2] Further substitutions could be explored if degradation remains an issue.May alter peptide conformation and receptor binding affinity. Requires careful structure-activity relationship (SAR) studies.
PEGylation Covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic radius of the peptide, reducing renal clearance and shielding it from enzymatic degradation.[3][4]The size and number of PEG chains can affect the peptide's biological activity. The linkage chemistry is crucial for stability and potential for a controlled release.[3][4]
Lipidation (Palmitoylation) Acylation with a fatty acid, such as palmitic acid, can promote binding to serum albumin, which acts as a carrier and reduces renal clearance, thereby extending the plasma half-life.The position of lipid attachment is critical to avoid disrupting the peptide's interaction with the ghrelin receptor.
Formulation Strategies
Nanoparticle Encapsulation Encapsulating the peptide in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and clearance, and potentially offer targeted delivery.Biocompatibility, drug loading efficiency, and release kinetics of the nanoparticle system need to be optimized.

Issue 2: Suboptimal Target Engagement

Symptoms:

  • Inconsistent or weak pharmacological effects even at high doses.

  • High variability in response between experimental subjects.

Possible Causes:

  • Poor solubility: The peptide may not be fully dissolved in the vehicle, leading to inaccurate dosing.

  • Inappropriate route of administration: The chosen route may not deliver the peptide to the target tissue effectively. For instance, central effects may require direct central administration.

  • Blood-brain barrier (BBB) penetration: For centrally-mediated effects, the peptide may have limited ability to cross the BBB.

Solutions:

StrategyDescriptionKey Considerations
Formulation Optimization
Solubility Enhancement Use of co-solvents such as DMSO, PEG300, or Tween 80 in the formulation can improve the solubility of the peptide.[4][5][6]The concentration of organic solvents should be carefully controlled to avoid toxicity in animal models.
Route of Administration
Central Administration For targeting the central nervous system, direct administration via intracerebroventricular (ICV) or direct hippocampal injection may be necessary.[7] This bypasses the BBB.This is an invasive procedure and requires stereotaxic surgery. The volume and infusion rate must be carefully controlled.[7]
Cell-Penetrating Peptides (CPPs) Conjugating this compound to a CPP can facilitate its transport across cellular membranes and potentially the BBB.[6]The addition of a CPP can alter the overall properties of the peptide and may require re-evaluation of its efficacy and pharmacokinetics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and high-affinity inverse agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor type 1a, GHS-R1a).[1][2][5][8] This means it not only blocks the action of the endogenous ligand ghrelin but also reduces the receptor's basal, constitutive activity.[1] It has been shown to block ghrelin receptor-mediated Gq- and G13-dependent signaling pathways.[1][5][8]

Q2: What are the reported in vivo effects of this compound?

A2: Central administration of this compound has been shown to reduce binge-like high-fat food intake in mice.[1] This suggests a role for the constitutive activity of the ghrelin receptor in regulating feeding behavior.

Q3: Are there any studies on the pharmacokinetics of this compound?

A3: While specific pharmacokinetic data for the parent peptide is limited in the public domain, a study on radiolabeled analogs of this compound provides valuable insights.[3] These analogs, modified with NODAGA for radiolabeling and in some cases with palmitic acid or PEG2, were studied for their biodistribution and kinetics in rats.[3] The parent compounds were found to be stable in arterial rat blood plasma.[3]

Q4: How can I improve the stability of my this compound stock solution?

A4: For long-term storage, it is recommended to store the peptide as a lyophilized powder at -20°C or -80°C.[5] Once dissolved, prepare aliquots to avoid repeated freeze-thaw cycles.[5] Stock solutions are often prepared in DMSO and can be stored at -20°C for up to one month or at -80°C for up to six months.[5]

Q5: What is a typical starting dose for in vivo studies?

A5: The optimal dose will depend on the animal model, route of administration, and the specific therapeutic effect being investigated. Based on studies with similar ghrelin receptor ligands, a dose-ranging study is recommended. For central administration in mice, studies with related compounds have used doses in the nanomolar range per animal.[7] For systemic administration, higher doses in the mg/kg range may be required.

Experimental Protocols

Protocol 1: General In Vivo Formulation Preparation

This is a general protocol and may require optimization for your specific experimental needs.

  • Materials:

    • This compound (lyophilized powder)

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration and volume.

    • In a sterile microcentrifuge tube, dissolve the peptide in a small volume of DMSO. Vortex briefly to ensure complete dissolution.

    • Add PEG300 to the solution and vortex.

    • Add Tween 80 and vortex.

    • Slowly add sterile saline or PBS to reach the final desired volume and concentration. Vortex gently to mix.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the solvent ratios).

    • This formulation is intended for immediate use.

Note: The final percentage of each solvent should be optimized for solubility and animal tolerance. A common starting point for a systemic formulation might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Protocol 2: Central Administration via Intracerebroventricular (ICV) Injection in Mice (Conceptual Outline)

This protocol requires appropriate ethical approval and surgical expertise.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Place the mouse in a stereotaxic frame.

    • Prepare the surgical site by shaving the fur and cleaning with an antiseptic solution.

  • Cannula Implantation (for chronic studies):

    • Perform a small craniotomy at the desired coordinates for the lateral ventricle.

    • Implant a guide cannula and secure it with dental cement.

    • Allow the animal to recover for a specified period before commencing injections.

  • Peptide Injection:

    • Prepare the this compound solution in a sterile, artificial cerebrospinal fluid (aCSF) or saline.

    • Draw the desired volume (typically 1-2 µL for mice) into a Hamilton syringe.

    • Insert the injection needle through the guide cannula to the target depth.

    • Infuse the peptide solution slowly over several minutes.[7]

    • Leave the needle in place for a few minutes post-injection to prevent backflow.[7]

    • Slowly withdraw the needle and replace the dummy cannula.

  • Post-operative Care:

    • Monitor the animal until it has fully recovered from anesthesia.

    • Provide appropriate post-operative analgesia.

Visualizations

G cluster_0 Challenges to In Vivo Efficacy cluster_1 Improvement Strategies Rapid Degradation Rapid Degradation Chemical Modification Chemical Modification Rapid Degradation->Chemical Modification Renal Clearance Renal Clearance Renal Clearance->Chemical Modification Poor Bioavailability Poor Bioavailability Formulation Strategies Formulation Strategies Poor Bioavailability->Formulation Strategies Low Target Engagement Low Target Engagement Delivery Systems Delivery Systems Low Target Engagement->Delivery Systems Improved Efficacy Improved Efficacy Chemical Modification->Improved Efficacy Formulation Strategies->Improved Efficacy Delivery Systems->Improved Efficacy

Caption: Logical workflow for addressing challenges to improve in vivo efficacy.

G Ghrelin Ghrelin GHS-R1a Ghrelin Receptor (GHS-R1a) Ghrelin->GHS-R1a Activates Signaling Gq/G13 Signaling GHS-R1a->Signaling Constitutive Activity This compound This compound This compound->GHS-R1a Inhibits

Caption: Simplified signaling pathway of the ghrelin receptor and its modulation.

References

Technical Support Center: K-(D-1-Nal)-FwLL-NH2 In Vitro Potency Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low potency with the ghrelin receptor inverse agonist, K-(D-1-Nal)-FwLL-NH2, in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected potency?

A1: this compound is a high-affinity and potent inverse agonist of the ghrelin receptor (GHSR).[1][2][3][4][][6][7][8][9] It functions by blocking the constitutive activity of the receptor, specifically inhibiting the Gq and G13 signaling pathways.[1][2][3][4][][6][7][8][9] The expected potency is typically in the nanomolar range, though it can vary depending on the cell line and assay conditions.

Q2: Which cell lines are suitable for testing this compound activity?

A2: Cell lines endogenously or recombinantly expressing the ghrelin receptor (GHSR) are suitable. Commonly used cell lines include COS-7 and HEK293T cells transiently or stably transfected with the ghrelin receptor.[][6][7][8][9][10]

Q3: What are the key signaling pathways affected by this compound?

A3: this compound specifically blocks the ghrelin receptor-mediated Gq and G13-dependent signaling pathways.[1][2][3][4][][6][7][8][9] The ghrelin receptor can also couple to other G proteins such as Gi/o and G12, and can signal through β-arrestin.[11][12][13][14][15] As an inverse agonist, this compound reduces the basal activity of these pathways.

Troubleshooting Guide for Low Potency

Low in vitro potency of this compound can stem from various factors. This guide provides a structured approach to identify and resolve common issues.

Problem 1: Peptide Integrity and Handling
Possible Cause Troubleshooting Steps
Peptide Degradation - Storage: Ensure the peptide is stored at -20°C or -80°C as recommended.[9] Minimize freeze-thaw cycles by preparing single-use aliquots. - Solubility: The peptide is soluble in water up to 2 mg/mL.[6] For stock solutions, use sterile, nuclease-free water or an appropriate buffer. If solubility issues persist, sonication may help.[9]
Incorrect Concentration - Quantification: Verify the concentration of the peptide stock solution using a reliable method such as UV spectrophotometry or amino acid analysis. - Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions.
Problem 2: Experimental Design and Assay Conditions
Possible Cause Troubleshooting Steps
Cell Health and Density - Viability: Regularly check cell viability using methods like Trypan Blue exclusion. Ensure cells are healthy and in the logarithmic growth phase before seeding. - Seeding Density: Optimize cell seeding density for your specific assay. Over-confluent or under-confluent cells can lead to variable results. For a 96-well plate, a starting point of 10,000 to 40,000 cells per well can be considered, but this needs to be optimized.[1][2]
Assay Buffer Composition - Serum Presence: Serum contains proteases that can degrade peptides. Consider performing the assay in a serum-free medium or reducing the serum concentration. - Additives: The presence of certain ions (e.g., Ca2+, Mg2+) can be critical for receptor function.[4] Ensure your assay buffer is compatible with the assay and does not interfere with peptide activity.
Incubation Time and Temperature - Time: Optimize the incubation time for the peptide with the cells. Insufficient incubation may not allow for a full response, while prolonged incubation can lead to peptide degradation or off-target effects. A typical incubation time can range from 30 minutes to 2 hours.[1][15] - Temperature: Maintain a consistent and appropriate temperature (typically 37°C) throughout the experiment.
Problem 3: Assay-Specific Issues
Possible Cause Troubleshooting Steps
Low Receptor Expression - Verification: Confirm ghrelin receptor expression in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay with a known high-affinity ligand. - Transfection Efficiency: If using transiently transfected cells, optimize the transfection protocol to ensure high receptor expression levels.
Inappropriate Assay Choice - Signaling Pathway: Ensure the chosen assay measures the activity of the Gq or G13 pathway, which are the primary targets of this compound. Assays measuring intracellular calcium mobilization or inositol phosphate (IP) accumulation are suitable.[10][13][16] A cAMP assay may not be ideal as this peptide's primary effect is not on the Gs or Gi pathway.
Reagent Quality - Assay Kits: Use high-quality, validated assay kits and follow the manufacturer's instructions carefully. Ensure all reagents are within their expiration dates.

Quantitative Data Summary

The following table summarizes the reported binding affinities for this compound.

Cell LineKi (nM)Reference
COS-74.9[1][2][3][4][][6][7][8][9]
HEK293T31[1][2][3][4][][6][7][8][9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the potential cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 4 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the wells and replace it with 100 µL of the peptide dilutions. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Receptor Binding Assay (Competitive Binding)

This protocol outlines a competitive binding assay to determine the affinity of this compound for the ghrelin receptor.

  • Membrane Preparation: Prepare cell membranes from cells expressing the ghrelin receptor.

  • Assay Buffer: Use a suitable binding buffer, for example: 25 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, and 0.4% BSA.[4]

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of assay buffer or unlabeled this compound at various concentrations.

    • 25 µL of a known radiolabeled ghrelin receptor ligand (e.g., [125I]-Ghrelin) at a fixed concentration (near its Kd).

    • 150 µL of the cell membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at 27°C.[4]

  • Filtration: Rapidly filter the contents of each well through a GF/C filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the concentration of the unlabeled peptide. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Visualizations

Ghrelin Receptor Signaling Pathway

Ghrelin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Ghrelin GHSR Ghrelin Receptor (GHSR) Ghrelin->GHSR Activates Peptide This compound Peptide->GHSR Inhibits (Inverse Agonist) Gq Gq GHSR->Gq G13 G13 GHSR->G13 PLC PLC Gq->PLC RhoA RhoA G13->RhoA IP3_DAG IP3 / DAG PLC->IP3_DAG Rho_Kinase Rho Kinase RhoA->Rho_Kinase Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Downstream Downstream Signaling Ca_PKC->Downstream Rho_Kinase->Downstream

Caption: Ghrelin receptor signaling and inhibition by this compound.

Troubleshooting Workflow for Low Potency

Troubleshooting_Workflow Start Low Potency Observed Check_Peptide 1. Verify Peptide Integrity Start->Check_Peptide Storage Proper Storage? (-20°C / -80°C) Check_Peptide->Storage Yes Solubility Correct Solubilization? Check_Peptide->Solubility No Contact_Support Contact Technical Support Check_Peptide->Contact_Support All OK Concentration Accurate Concentration? Storage->Concentration Solubility->Check_Peptide Check_Experiment 2. Review Experimental Design Concentration->Check_Experiment Cell_Health Healthy Cells? Optimal Density? Check_Experiment->Cell_Health Yes Buffer Appropriate Buffer? (e.g., serum-free) Check_Experiment->Buffer No Check_Experiment->Contact_Support All OK Incubation Optimized Incubation Time & Temp? Cell_Health->Incubation Buffer->Check_Experiment Check_Assay 3. Evaluate Assay Specifics Incubation->Check_Assay Receptor_Expression Sufficient Receptor Expression? Check_Assay->Receptor_Expression Yes Assay_Choice Correct Assay for Gq/G13 Pathway? Check_Assay->Assay_Choice No Check_Assay->Contact_Support All OK Reagents High-Quality Reagents? Receptor_Expression->Reagents Assay_Choice->Check_Assay Resolved Potency Improved Reagents->Resolved

Caption: A logical workflow for troubleshooting low potency of this compound.

References

Minimizing non-specific binding of K-(D-1-Nal)-FwLL-NH2 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding (NSB) of the synthetic peptide K-(D-1-Nal)-FwLL-NH2 in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity synthetic peptide that acts as a potent inverse agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a).[1][2][3][4][5] Its primary mechanism of action is to block the constitutive activity of the ghrelin receptor, specifically inhibiting Gq- and G13-dependent signaling pathways.[1][2][3][4][5]

Q2: What are the common causes of high non-specific binding (NSB) in assays using this compound?

A2: High non-specific binding of peptides like this compound can be attributed to several factors:

  • Hydrophobic and Electrostatic Interactions: The peptide may interact with assay surfaces (e.g., microplate wells, membranes) and other proteins through non-specific hydrophobic or electrostatic forces.

  • Inadequate Blocking: Insufficient or ineffective blocking of unoccupied sites on the assay surface can lead to the peptide binding directly to the surface.

  • Inappropriate Buffer Composition: The pH, ionic strength, and detergent concentration of the assay buffers can significantly influence the degree of non-specific binding.

  • Antibody Cross-Reactivity: In immunoassays, the primary or secondary antibodies may cross-react with other molecules in the sample or with the blocking agents themselves.

Q3: What are the most common types of assays where NSB of this compound is a concern?

A3: Non-specific binding is a potential issue in a variety of assays, including but not limited to:

  • Enzyme-Linked Immunosorbent Assays (ELISAs)

  • Western Blotting

  • Immunohistochemistry (IHC) and Immunocytochemistry (ICC)

  • Cell-Based Assays

  • Surface Plasmon Resonance (SPR)

Troubleshooting Guides

This section provides a structured approach to troubleshoot and minimize non-specific binding of this compound in your experiments.

High Background Signal in ELISA

Problem: You are observing a high background signal across your ELISA plate, making it difficult to distinguish the specific signal from noise.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Ineffective Blocking Agent Switch to a different blocking agent. Casein and non-fat dry milk have been shown to be more effective than BSA in some cases.[6] Consider using commercially available synthetic or peptide-based blockers.
Suboptimal Blocking Conditions Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).
Inappropriate Buffer Composition Tween-20 Concentration: Optimize the concentration of Tween-20 in your wash buffer (typically 0.05% to 0.1%). Note that excessively high concentrations can sometimes increase NSB for certain molecules.[6] Salt Concentration: Increase the salt (NaCl) concentration in your buffers (e.g., up to 500 mM) to reduce electrostatic interactions. pH: Empirically test different pH values for your binding and wash buffers (ranging from pH 6.0 to 8.0) to find the optimal condition that minimizes NSB for the peptide.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5). Increase the soaking time for each wash step. Ensure complete aspiration of wash buffer between steps.
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Non-Specific Bands in Western Blotting

Problem: You are observing multiple non-specific bands in your Western blot, obscuring the band of interest.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Ineffective Blocking Use a blocking buffer containing 5% non-fat dry milk or 3-5% BSA in TBST. Incubate for at least 1 hour at room temperature or overnight at 4°C.
Antibody Issues Use affinity-purified primary antibodies. Perform a pre-adsorption step by incubating the primary antibody with a lysate from cells known not to express the target protein.
Suboptimal Washing Increase the number and duration of wash steps with TBST.
High Background Staining in Immunohistochemistry (IHC)

Problem: You are observing high background staining throughout your tissue section in IHC experiments.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Endogenous Peroxidase Activity If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before primary antibody incubation.
Non-Specific Antibody Binding Block with a serum from the same species as the secondary antibody was raised in (e.g., normal goat serum for a goat anti-rabbit secondary).
Hydrophobic Interactions Include a detergent like Triton X-100 or Tween-20 in your antibody dilution and wash buffers.

Data Presentation: Comparison of Blocking Agents

The choice of blocking agent can significantly impact the signal-to-noise ratio in an assay. The following table summarizes the relative effectiveness of common blocking agents based on published data. Note that the optimal blocking agent is assay-dependent and should be empirically determined.

Blocking Agent Typical Concentration Relative Effectiveness in Reducing NSB Potential Issues
Bovine Serum Albumin (BSA) 1-5%ModerateCan be a source of cross-reactivity for some antibodies.
Non-Fat Dry Milk 1-5%HighContains endogenous biotin and phosphoproteins which can interfere with avidin-biotin detection systems and phospho-specific antibodies.
Casein 1-3%HighGenerally provides a low background.
Fish Skin Gelatin 0.1-1%Moderate to HighRemains liquid at 4°C, which can be advantageous.
Commercial/Synthetic Blockers VariesHighOften peptide-based or protein-free, providing high consistency and low cross-reactivity.

Effectiveness is a qualitative summary based on literature.[6]

Experimental Protocols

Protocol 1: Optimization of Blocking Conditions for a Peptide-Coated ELISA

This protocol provides a framework for systematically optimizing blocking conditions to minimize non-specific binding of this compound.

Materials:

  • 96-well high-binding ELISA plates

  • This compound peptide

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffers to test (e.g., 1%, 3%, 5% BSA in PBST; 1%, 3%, 5% Non-Fat Dry Milk in PBST; Commercial Blocker)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • Detection Antibody (specific to your assay)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Peptide Coating: Coat the wells of a 96-well plate with 100 µL of this compound at a predetermined optimal concentration in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of different blocking buffers to designated wells.

    • Include a "no block" control (add only PBST).

    • Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Analyte/Antibody Incubation: Add your sample or primary antibody diluted in the corresponding blocking buffer and incubate according to your standard protocol.

  • Subsequent Steps: Proceed with the remaining steps of your ELISA protocol (e.g., secondary antibody incubation, substrate development).

  • Analysis: Compare the background signal (wells with no analyte) across the different blocking conditions. The optimal blocking buffer will yield the lowest background signal without significantly compromising the specific signal.

Visualizations

Signaling Pathways

The peptide this compound acts as an inverse agonist at the ghrelin receptor, inhibiting its basal signaling activity through Gq and G13 proteins.

Gq_Signaling_Pathway Ligand This compound Receptor Ghrelin Receptor (GHS-R1a) Ligand->Receptor binds & inhibits G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein prevents activation PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Blocked Signaling Blocked

Caption: Gq signaling pathway inhibition by this compound.

G13_Signaling_Pathway Ligand This compound Receptor Ghrelin Receptor (GHS-R1a) Ligand->Receptor binds & inhibits G13_protein G13 Protein (α, β, γ subunits) Receptor->G13_protein prevents activation RhoGEF RhoGEF (e.g., p115-RhoGEF) G13_protein->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton Blocked Signaling Blocked

Caption: G13 signaling pathway inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an ELISA experiment, highlighting the key stages where non-specific binding can be addressed.

ELISA_Workflow start Start coating 1. Plate Coating (Peptide Immobilization) start->coating wash1 2. Washing coating->wash1 blocking 3. Blocking (Critical for NSB reduction) wash1->blocking wash2 4. Washing blocking->wash2 sample 5. Sample/Primary Antibody Incubation wash2->sample wash3 6. Washing sample->wash3 secondary 7. Secondary Antibody Incubation wash3->secondary wash4 8. Washing secondary->wash4 develop 9. Substrate Addition & Development wash4->develop stop 10. Stop Reaction develop->stop read 11. Read Plate stop->read end End read->end

Caption: General ELISA workflow highlighting key steps for NSB control.

References

Validation & Comparative

Comparative Guide to Gq Signaling Inhibition: K-(D-1-Nal)-FwLL-NH2 vs. Direct Gαq Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of K-(D-1-Nal)-FwLL-NH2 and other prominent Gq signaling inhibitors. We delve into their distinct mechanisms of action, present comparative performance data, and provide detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.

Introduction to Gq Signaling

Guanine nucleotide-binding proteins of the Gq class (Gαq, Gα11, Gα14) are crucial transducers of extracellular signals from G protein-coupled receptors (GPCRs) to intracellular effector enzymes.[1][2] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a wide array of physiological responses. Given their central role, precise inhibition of Gq signaling is a valuable strategy for dissecting cellular pathways and for potential therapeutic intervention in diseases like cancer and asthma.[1][3]

Overview of Gq Signaling Inhibitors

Inhibition of the Gq pathway can be achieved at different levels of the signaling cascade. Here, we compare a receptor-level modulator, this compound, with compounds that directly target the Gαq protein subunit.

  • This compound: This peptide is a potent and high-affinity inverse agonist for the ghrelin receptor (GHSR).[4][][6][7] By binding to the receptor, it reduces its basal activity and blocks signaling through Gq and G13-dependent pathways that are specifically mediated by the ghrelin receptor.[][6][8] Its action is therefore indirect and specific to cells expressing this particular receptor.

  • FR900359 (UBO-QIC) and YM-254890: These structurally similar cyclic depsipeptides are highly potent and selective inhibitors of the Gq subfamily of G proteins (Gαq, Gα11, and Gα14).[1][2][9] They act by binding directly to the Gαq subunit, stabilizing the GDP-bound inactive state and preventing its activation by an upstream GPCR.[10] This mechanism makes them invaluable tools for studying Gq-mediated signaling regardless of the specific receptor involved.[1][3]

Mechanism of Action: A Visual Comparison

The fundamental difference between these inhibitors lies in their molecular target. This compound acts upstream at the receptor level, while FR900359 and YM-254890 act directly on the G protein.

Caption: Comparative inhibition points in the Gq signaling pathway.

Performance Data Comparison

The following table summarizes key quantitative data for this compound and representative direct Gq inhibitors.

ParameterThis compoundFR900359 (UBO-QIC)YM-254890
Molecular Target Ghrelin Receptor (GHSR)Gαq, Gα11, Gα14 subunits[9]Gαq, Gα11, Gα14 subunits[11]
Mechanism Inverse Agonist[4][]Direct G protein inhibition (prevents GDP release)[12]Direct G protein inhibition (prevents GDP release)[10][13]
Potency (Ki / IC50) Ki: 4.9 nM (COS7 cells), 31 nM (HEK293T cells)[6][14][15]IC50: 13.18 nM (Gαq), 10.47 nM (Gα11)[9]IC50: <0.6 µM (ADP-induced platelet aggregation)[16]
Selectivity Specific to Ghrelin ReceptorSelective for Gq family over Gs and Gi[9][17]Selective for Gq family over other G proteins[16]
Application Scope GHSR-mediated Gq signalingGeneral Gq pathway analysisGeneral Gq pathway analysis

Experimental Protocols for Validation

To confirm the inhibitory effects of these compounds on Gq signaling, two primary assays are recommended: the Inositol Phosphate (IP) Accumulation Assay and the Calcium Mobilization Assay.[12]

G_graph start Seed cells expressing Gq-coupled receptor pretreat Pre-incubate with inhibitor compound start->pretreat stimulate Stimulate with receptor agonist pretreat->stimulate assay_choice Select Assay stimulate->assay_choice ip_assay IP Accumulation Assay (e.g., HTRF) assay_choice->ip_assay IP1 ca_assay Calcium Mobilization Assay (e.g., Fluo-4) assay_choice->ca_assay Ca2+ readout Measure Signal (Fluorescence) ip_assay->readout ca_assay->readout analysis Data Analysis (IC50 determination) readout->analysis end Confirm Inhibition analysis->end

References

Orthogonal Assays to Validate K-(D-1-Nal)-FwLL-NH2 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal assays to validate the inverse agonist activity of K-(D-1-Nal)-FwLL-NH2 on the ghrelin receptor (GHSR). It details experimental protocols and presents comparative data for this compound and other relevant ghrelin receptor modulators.

Introduction to this compound

This compound is a potent, high-affinity synthetic peptide that acts as an inverse agonist at the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR).[1] The ghrelin receptor is unique due to its high constitutive activity, meaning it signals even in the absence of its natural ligand, ghrelin.[2][3] Inverse agonists like this compound not only block the action of agonists but also reduce this basal signaling activity. The GHSR primarily couples to Gq and G13 G proteins, initiating downstream signaling cascades that regulate a variety of physiological processes, including growth hormone release, appetite, and metabolism.

Signaling Pathway of the Ghrelin Receptor

The binding of an agonist to the ghrelin receptor activates Gq and G13 proteins. Gq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). G13 activation stimulates the RhoA signaling pathway, leading to the activation of Rho-associated coiled-coil containing protein kinase (ROCK). As an inverse agonist, this compound suppresses these pathways.

GHSR_Signaling cluster_membrane Cell Membrane cluster_G_proteins G Proteins GHSR Ghrelin Receptor (GHSR) Gq Gq GHSR->Gq Activates G13 G13 GHSR->G13 Activates Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates Inverse_Agonist This compound (Inverse Agonist) Inverse_Agonist->GHSR Inhibits (Inverse Agonism) PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G13->RhoA Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces ROCK ROCK RhoA->ROCK Activates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Actin_Cytoskeleton Actin Cytoskeleton Modulation ROCK->Actin_Cytoskeleton

Caption: Ghrelin Receptor Signaling Pathway.

Comparative Performance Data

The following table summarizes the in vitro activities of this compound and alternative ghrelin receptor modulators in various orthogonal assays.

CompoundAssay TypeTarget PathwayCell LineActivityValue
This compound Inositol Phosphate TurnoverGqCOS-7Inverse Agonist EC5013.0 nM[4]
PF-05190457 Radioligand BindingGHSR-Antagonist Ki2.49 nM[5]
Functional AntagonismGq-Antagonist Ki6.6 nM[5]
Functional Inverse AgonismGq-Inverse Agonist IC504.9 nM[5]
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P Inositol Phosphate TurnoverGqCOS-7 / HEK293Inverse Agonist EC505.2 nM[2][6][7][8]
Functional AntagonismGq-Antagonist EC50630 nM[7]
YIL781 Radioligand BindingGHSR-Antagonist Ki17 nM[9]
Calcium MobilizationGq-Antagonist pIC507.90 - 8.27[10][11]

Orthogonal Assay Experimental Protocols

To validate the inverse agonist activity of this compound, a combination of assays targeting different points in the Gq and G13 signaling pathways is recommended.

Gq Pathway Validation: Calcium Mobilization Assay (FLIPR)

This assay measures changes in intracellular calcium concentration, a direct downstream event of Gq activation.

Calcium_Mobilization_Workflow plate_cells Plate GHSR-expressing cells in 96/384-well plates incubate_overnight Incubate overnight plate_cells->incubate_overnight load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_overnight->load_dye incubate_dye Incubate for 1 hour at 37°C load_dye->incubate_dye run_flipr Measure baseline fluorescence in FLIPR instrument incubate_dye->run_flipr prepare_compounds Prepare serial dilutions of This compound and controls add_compounds Add compounds to cells prepare_compounds->add_compounds run_flipr->add_compounds measure_fluorescence Measure fluorescence changes over time add_compounds->measure_fluorescence analyze_data Analyze data to determine IC50 values measure_fluorescence->analyze_data

Caption: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Culture: Plate HEK293 or CHO cells stably expressing the human ghrelin receptor in black-walled, clear-bottom 96- or 384-well microplates and culture overnight.

  • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer. Incubate for 1 hour at 37°C.[12][13]

  • Compound Preparation: Prepare a dose-response curve of this compound and comparator compounds.

  • Assay: Place the cell plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.[14] Measure baseline fluorescence, then add the compounds and continuously record fluorescence intensity.

  • Data Analysis: The decrease in fluorescence in response to the inverse agonist is used to calculate the IC50 value.

Gq Pathway Validation: IP-One Assay (HTRF)

This assay measures the accumulation of inositol monophosphate (IP1), a stable metabolite in the IP3 signaling cascade.

IP_One_Workflow plate_cells Plate GHSR-expressing cells in 96/384-well plates incubate_overnight Incubate overnight plate_cells->incubate_overnight stimulate_cells Stimulate cells with This compound in the presence of LiCl incubate_overnight->stimulate_cells incubate_stimulation Incubate for 1 hour stimulate_cells->incubate_stimulation lyse_cells Lyse cells and add HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) incubate_stimulation->lyse_cells incubate_detection Incubate for 1 hour at room temperature lyse_cells->incubate_detection read_htrf Read HTRF signal on a compatible plate reader incubate_detection->read_htrf analyze_data Analyze data to determine IC50 values read_htrf->analyze_data

Caption: IP-One HTRF Assay Workflow.

Protocol:

  • Cell Culture: Seed GHSR-expressing cells into a 384-well plate.

  • Compound Addition: Add varying concentrations of this compound or control compounds to the cells in a stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.[15]

  • Incubation: Incubate for 1 hour at 37°C.

  • Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate). Incubate for 1 hour at room temperature.[16][17]

  • Measurement: Read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

G13 Pathway Validation: RhoA Activation Assay

This assay measures the level of active, GTP-bound RhoA, a key downstream effector of G13 signaling.

RhoA_Activation_Workflow treat_cells Treat GHSR-expressing cells with This compound or controls lyse_cells Lyse cells in RhoA lysis buffer treat_cells->lyse_cells clarify_lysate Clarify lysate by centrifugation lyse_cells->clarify_lysate pulldown Incubate lysate with Rhotekin-RBD beads to pull down active RhoA-GTP clarify_lysate->pulldown wash_beads Wash beads to remove non-specific binding pulldown->wash_beads elute_protein Elute bound proteins wash_beads->elute_protein western_blot Perform Western blot with an anti-RhoA antibody elute_protein->western_blot quantify Quantify band intensity western_blot->quantify

Caption: RhoA Activation Assay Workflow.

Protocol:

  • Cell Treatment: Treat GHSR-expressing cells with this compound or control compounds.

  • Lysis: Lyse the cells with a specific RhoA activation assay lysis buffer.[18][19]

  • Pull-down: Incubate the cell lysates with Rhotekin-RBD agarose beads, which specifically bind to the active (GTP-bound) form of RhoA.[20]

  • Washing and Elution: Wash the beads to remove unbound proteins and then elute the captured RhoA-GTP.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and detect the amount of active RhoA using a specific anti-RhoA antibody.

Downstream Signaling Validation: Serum Response Element (SRE) Reporter Assay

This assay measures the transcriptional activity of the Serum Response Element (SRE), which can be activated by signaling pathways downstream of Gq and G13, such as the MAPK/ERK pathway.

SRE_Reporter_Workflow transfect_cells Co-transfect cells with GHSR expression vector and SRE-luciferase reporter vector plate_cells Plate transfected cells in 96-well plates transfect_cells->plate_cells incubate_transfection Incubate for 24 hours plate_cells->incubate_transfection treat_cells Treat cells with This compound or controls incubate_transfection->treat_cells incubate_treatment Incubate for 6-8 hours treat_cells->incubate_treatment lyse_cells Lyse cells incubate_treatment->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase normalize_data Normalize to a co-transfected control reporter (e.g., Renilla) measure_luciferase->normalize_data

Caption: SRE Reporter Assay Workflow.

Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding the ghrelin receptor and a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the SRE.[21][22][23][24] A control plasmid expressing Renilla luciferase can be co-transfected for normalization.

  • Treatment: After 24-48 hours, treat the cells with a dose range of this compound.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: A decrease in the ratio of firefly to Renilla luciferase activity indicates inverse agonism.

Conclusion

The validation of this compound's inverse agonist activity requires a multi-faceted approach. By employing a combination of orthogonal assays that probe different aspects of the ghrelin receptor's signaling cascade, from proximal G protein activation to downstream transcriptional events, researchers can obtain a robust and comprehensive understanding of this compound's pharmacological profile. The data and protocols presented in this guide offer a framework for the rigorous evaluation of this compound and its alternatives in the context of drug discovery and development.

References

A Head-to-Head Comparative Analysis of Ghrelin Receptor Inverse Agonists: Focus on K-(D-1-Nal)-FwLL-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ghrelin receptor (GHSR1a) has garnered significant attention as a therapeutic target due to its high constitutive activity, playing a crucial role in regulating appetite, energy homeostasis, and growth hormone secretion.[1][2][3] Inverse agonists, which suppress this basal receptor activity, represent a promising strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes.[3][4] This guide provides a head-to-head comparison of the potent inverse agonist K-(D-1-Nal)-FwLL-NH2 with other notable ghrelin receptor inverse agonists, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The following table summarizes the in vitro potency and efficacy of this compound and other key ghrelin receptor inverse agonists. Data has been compiled from studies utilizing comparable experimental systems to facilitate objective comparison.

CompoundReceptor Binding Affinity (Ki)Functional Potency (EC50/IC50)Efficacy (% Inhibition of Basal Activity)Signaling Pathway SelectivityCell Line(s)Reference(s)
This compound 4.9 nM3.4 nM (EC50)Not explicitly quantifiedGq and G13 inverse agonismCOS-7, HEK293T[5][6]
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P (SPA)Not Reported5.2 nM (EC50)~100% (Full inverse agonist)Gq inverse agonismCOS-7, HEK293T[6][7]
KwFwLL-NH2255 nM100 nM (EC50)-55%Gq inverse agonismHEK293T[6]
JMV 44843 nM70 nM (EC50)-37% (Partial inverse agonist)Gq inverse agonismHEK293T[6]
PF-05190457Not ReportedNot Reported in direct comparisonSignificant reduction of basal activityNot specified in direct comparisonNot specified in direct comparison[3][8]

Note: Direct comparison of efficacy values can be challenging due to variations in experimental setups and reporting standards across different studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the ghrelin receptor and the workflows of common experimental assays used to characterize inverse agonists.

G_Protein_Signaling cluster_receptor Ghrelin Receptor (GHSR1a) cluster_signaling Signaling Pathways cluster_ligands Ligands GHSR GHSR1a (Constitutively Active) Gq Gαq GHSR->Gq Activates G13 Gα13 GHSR->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 -> Ca²⁺ release PLC->IP3 Produces RhoA RhoA Activation G13->RhoA Activates Ghrelin Ghrelin (Agonist) Ghrelin->GHSR Activates Inverse_Agonist Inverse Agonist (e.g., this compound) Inverse_Agonist->GHSR Inhibits Constitutive Activity

Ghrelin receptor signaling pathways.

Experimental_Workflow cluster_IP1 Inositol Phosphate (IP1) Accumulation Assay cluster_GTP [³⁵S]GTPγS Binding Assay IP1_start Seed cells expressing GHSR1a in 384-well plate IP1_treat Treat with inverse agonist IP1_start->IP1_treat IP1_incubate Incubate (e.g., 30 min at 37°C) in stimulation buffer with LiCl IP1_treat->IP1_incubate IP1_lyse Lyse cells and add HTRF reagents (IP1-d2 & Ab-Cryptate) IP1_incubate->IP1_lyse IP1_read Read on HTRF-compatible reader (665nm / 620nm) IP1_lyse->IP1_read GTP_start Prepare cell membranes expressing GHSR1a GTP_treat Incubate membranes with inverse agonist and GDP in assay buffer GTP_start->GTP_treat GTP_add Add [³⁵S]GTPγS to initiate reaction GTP_treat->GTP_add GTP_incubate Incubate (e.g., 60-90 min at 30°C) GTP_add->GTP_incubate GTP_filter Terminate reaction by rapid filtration and wash GTP_incubate->GTP_filter GTP_count Quantify bound [³⁵S]GTPγS by scintillation counting GTP_filter->GTP_count

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.